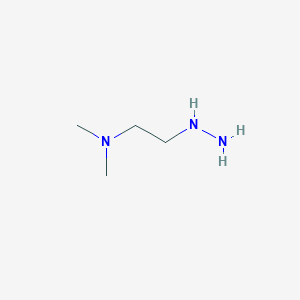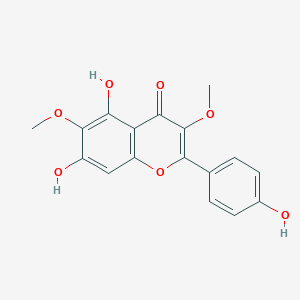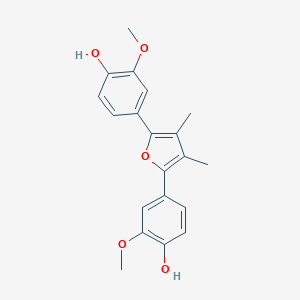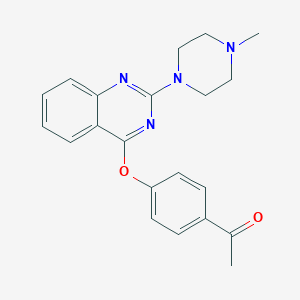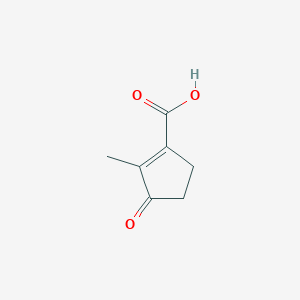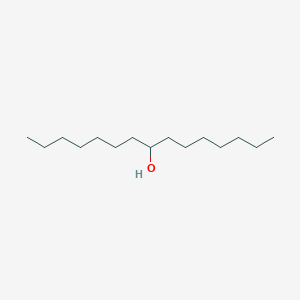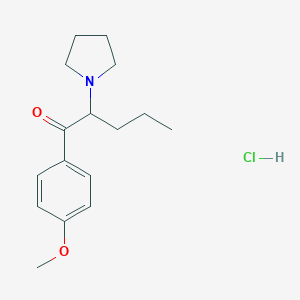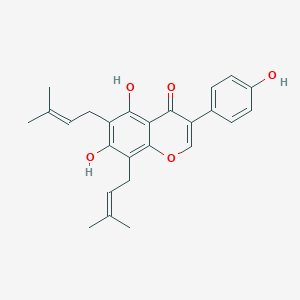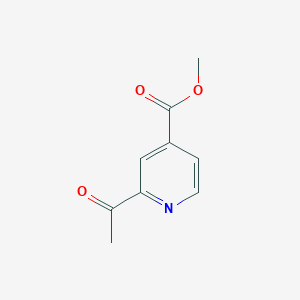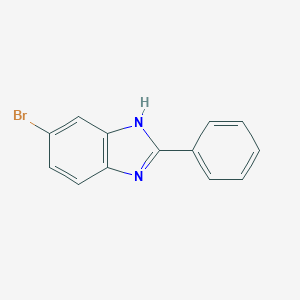
5-Bromo-2-phénylbenzimidazole
Vue d'ensemble
Description
5-Bromo-2-phenylbenzimidazole is a compound that belongs to the benzimidazole family, which is known for its wide spectrum of biological activities. Although the provided papers do not directly discuss 5-Bromo-2-phenylbenzimidazole, they do provide insights into the synthesis, properties, and potential applications of structurally related benzimidazole derivatives.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of bromine as a key reagent. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is described, highlighting the versatility of bromine in cyclization reactions . Similarly, the reaction of 1,2-diaminobenzimidazole with 1-aryl-2-bromo-3-phenylpropanones leads to the formation of 2-aryl-3-benzyl-9-aminoimidazo[1,2-a]benzimidazoles, demonstrating the use of bromine-containing reagents in the synthesis of benzimidazole derivatives .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid was established based on spectral data such as 1H NMR and 13C NMR . Additionally, the crystal structure of 1-benzyl-3-(2-phenethyl)benzimidazolium bromide monohydrate was determined, revealing the dihedral angles between the phenyl rings and the benzimidazole ring system .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. The synthesis of hydrazide-hydrazones involves a condensation reaction, and these compounds were found to exhibit cytotoxicity and antimicrobial activity against a panel of bacteria and fungi . The reaction of 1,2-diaminobenzimidazole with bromo-containing reagents is another example of a chemical reaction leading to the synthesis of fused imidazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as lipophilicity, can be determined using techniques like RP-HPTLC chromatography . The thermal properties and phase transitions of lanthanide complexes constructed using bromine-containing benzoic acid and 1,10-phenanthroline were studied using differential scanning calorimetry . These studies provide insights into the stability and behavior of benzimidazole derivatives under various conditions.
Applications De Recherche Scientifique
Activité anticancéreuse
5-Bromo-2-phénylbenzimidazole : a été étudié pour ses propriétés anticancéreuses potentielles. La recherche indique que les dérivés du 2-phénylbenzimidazole peuvent présenter une bioactivité contre diverses lignées cellulaires cancéreuses, telles que A549 (cancer du poumon), MDA-MB-231 (cancer du sein) et PC3 (cancer de la prostate) . La présence d’un atome de brome pourrait potentiellement améliorer ces propriétés grâce à ses effets électroniques sur l’interaction de la molécule avec les cibles biologiques.
Propriétés antibactériennes et antifongiques
Des composés de la classe des benzimidazoles, y compris ceux avec un groupe phényle, ont été synthétisés et testés pour leurs activités antibactériennes et antifongiques. Ils ont montré une efficacité contre une variété de bactéries, y compris Bacillus cereus, E. coli, Micrococcus luteus, Klebsiella pneumoniae, Staphylococcus aureus, et Salmonella epidermidis, ainsi que des champignons comme Aspergillus niger et Candida albicans . La variante bromée pourrait offrir des avantages spécifiques pour cibler les agents pathogènes microbiens.
Recherche sur le transfert de protons à l’état excité
Les dérivés du benzimidazole sont également étudiés dans le contexte des processus de transfert de protons à l’état excité (ESPT). Une étude sur un composé de benzimidazole à base de brome a été menée pour comprendre son comportement dans différents solvants par le biais de mesures spectroscopiques et de calculs théoriques . L’atome de brome en position 5 dans le This compound peut influencer ces processus ESPT, qui sont importants dans des domaines comme la photochimie et la photobiologie.
Effets analgésiques
L’échafaudage du benzimidazole est connu pour faire partie de composés aux propriétés analgésiques. Bien que des études spécifiques sur le This compound ne soient peut-être pas disponibles, ses parents structurels ont été testés pour leurs effets analgésiques . La structure unique de ce composé pourrait être exploitée pour développer de nouveaux analgésiques avec une efficacité potentiellement améliorée ou des effets secondaires réduits.
Mécanisme D'action
Target of Action
5-Bromo-2-phenylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes and protein receptors . Specifically, they have been found to exhibit anticancer activity , suggesting that their primary targets may be involved in cell proliferation and survival pathways.
Mode of Action
For instance, some benzimidazoles have been found to inhibit tubulin, a key protein involved in cell division . This suggests that 5-Bromo-2-phenylbenzimidazole may also interact with its targets in a similar manner, leading to changes in cell proliferation and survival.
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways. For example, they have been found to exhibit α-glucosidase inhibitory activity , which could potentially affect carbohydrate metabolism.
Result of Action
Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells
Analyse Biochimique
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . They have shown significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Molecular Mechanism
Benzimidazole compounds have been found to exhibit their bioactivities through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on a similar compound, 2-(2’-Hydroxy-5’-Bromo)Phenylbenzimidazole, showed multi-color fluorescence emission at different wavelengths in methanol .
Dosage Effects in Animal Models
Benzimidazole compounds have been found to exhibit various effects at different dosages .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole compounds are known to interact with various compartments or organelles .
Propriétés
IUPAC Name |
6-bromo-2-phenyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCYTFUNNARML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513681 | |
| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1741-50-0 | |
| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

